molecular formula C14H22N4O2S B12269238 4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide

4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide

Cat. No.: B12269238
M. Wt: 310.42 g/mol
InChI Key: FYQJLMUTVIVBBF-UHFFFAOYSA-N
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Description

4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a complex organic compound that features a thiadiazole ring, a morpholine ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

    Cyclopropylmorpholine Formation: The morpholine ring is synthesized through cyclization reactions involving appropriate amine and diol precursors.

    Coupling Reactions: The final compound is obtained by coupling the thiadiazole derivative with the cyclopropylmorpholine derivative under suitable conditions, often involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the morpholine ring, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiadiazole ring and the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiadiazole and morpholine derivatives.

Scientific Research Applications

4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide is unique due to its combination of a thiadiazole ring, a morpholine ring, and a cyclopropyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H22N4O2S

Molecular Weight

310.42 g/mol

IUPAC Name

4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide

InChI

InChI=1S/C14H22N4O2S/c1-14(2,3)12-16-17-13(21-12)18-6-7-20-10(8-18)11(19)15-9-4-5-9/h9-10H,4-8H2,1-3H3,(H,15,19)

InChI Key

FYQJLMUTVIVBBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)N2CCOC(C2)C(=O)NC3CC3

Origin of Product

United States

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